3-Chloropyrazine-2-carboxamide 3-Chloropyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 21279-62-9
VCID: VC1969797
InChI: InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
SMILES: C1=CN=C(C(=N1)C(=O)N)Cl
Molecular Formula: C5H4ClN3O
Molecular Weight: 157.56 g/mol

3-Chloropyrazine-2-carboxamide

CAS No.: 21279-62-9

Cat. No.: VC1969797

Molecular Formula: C5H4ClN3O

Molecular Weight: 157.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chloropyrazine-2-carboxamide - 21279-62-9

Specification

CAS No. 21279-62-9
Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
IUPAC Name 3-chloropyrazine-2-carboxamide
Standard InChI InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
Standard InChI Key YHPMRHPLAQSPHJ-UHFFFAOYSA-N
SMILES C1=CN=C(C(=N1)C(=O)N)Cl
Canonical SMILES C1=CN=C(C(=N1)C(=O)N)Cl

Introduction

Chemical Properties and Physical Characteristics

Fundamental Properties

3-Chloropyrazine-2-carboxamide is a white to orange-green crystalline or powder solid with a molecular formula of C₅H₄ClN₃O and a molecular weight of 157.56 g/mol . Key physical properties include:

PropertyValueSource
Melting Point187.0–191.0°C (189°C reported)
Storage Conditions2–8°C under inert gas (N₂/Ar)
Purity≥98.0% (HPLC, nitrogen analysis)

The compound’s stability under inert atmospheres and controlled temperatures is critical for maintaining its reactivity in synthetic applications .

Structural Features

The pyrazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) is functionalized with a chlorine substituent at position 3 and a carboxamide group at position 2. This configuration enables nucleophilic substitution at the chlorine site and potential hydrogen bonding via the carboxamide moiety .

Synthesis and Preparation Methods

Key Synthetic Routes

Three primary methods have been reported for synthesizing 3-chloropyrazine-2-carboxamide:

Hydrolysis of 3-Chloro-pyrazine-2-carbonitrile

This method involves partial hydrolysis of the carbonitrile group under controlled pH and temperature conditions :

  • Reactants: 3-Chloro-pyrazine-2-carbonitrile, aqueous base (e.g., NaOH).

  • Conditions: Mild heating, pH monitoring to prevent over-hydrolysis.

  • Yield: Higher than direct amidation of the pyrazine ring .

Chlorination of 3-Hydroxypyrazine-2-carboxamide

A two-step process starting from 3-hydroxypyrazine-2-carboxamide:

  • Step 1: Synthesis of 3-hydroxypyrazine-2-carboxamide via sodium hydroxide-mediated cyclization of 2-aminomalonamide and glyoxal (91.2% yield) .

  • Step 2: Chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine in chlorobenzene at 0–90°C (79% yield) .

Alternative Routes

Microwave-assisted synthesis has been explored for derivatives, though direct application to 3-chloropyrazine-2-carboxamide remains limited .

Comparative Analysis of Methods

MethodReactants/ReagentsYieldConditions
Hydrolysis of CarbonitrileNaOH, controlled pH/temperatureHighMild heating
Chlorination of HydroxyPOCl₃, diisopropylethylamine79%0–90°C, chlorobenzene
Sodium Hydroxide Cyclization2-Aminomalonamide, glyoxal91.2%-10°C to 22°C

Data from .

Applications in Chemical and Biological Research

Pharmaceutical Intermediates

3-Chloropyrazine-2-carboxamide serves as a precursor for antimicrobial and antitubercular agents. Key derivatives include:

Antimycobacterial Agents

Substitution of the chlorine atom with benzylamine or alkylamino groups yields compounds with activity against Mycobacterium tuberculosis. For example:

  • 3-Benzylamino derivatives: MIC values of 6.25–25 μg/mL against M. tuberculosis H37Rv .

  • N-Alkyl-3-(alkylamino) derivatives: MIC of 25 μg/mL for hexylamino, heptylamino, and octylamino analogs .

Prolyl-tRNA Synthetase Inhibitors

Derivatives such as 3-benzamidopyrazine-2-carboxamides show potential as inhibitors of prolyl-tRNA synthetase, targeting pathways critical for mycobacterial survival .

Agricultural and Material Science Applications

  • Pesticides/Herbicides: Modifications enhance bioavailability and target specificity .

  • Polymer Synthesis: Used to create durable coatings and advanced materials .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Substituent Position: Chlorine at position 3 reduces activity compared to 5- or 6-chloro isomers .

  • Lipophilicity: Optimal activity observed for log k values of 0.876 (compound 14: MIC = 25 μg/mL) .

Key Findings from In Vitro Studies

Compound ClassMIC (M. tuberculosis)Active SubstituentSource
3-Benzylamino derivatives6.25–25 μg/mL2-F, 4-Cl; 2-F, 4-Br
N-Alkyl-3-(alkylamino)25 μg/mLHexylamino, Heptylamino

Cytotoxicity and Selectivity

  • HepG2 Cell Assays: No significant toxicity observed for active antimycobacterial compounds .

  • PET Inhibition: Longer alkyl chains correlate with higher photosynthetic electron transport inhibition in spinach chloroplasts .

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